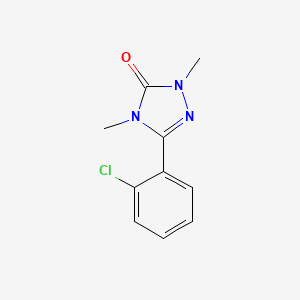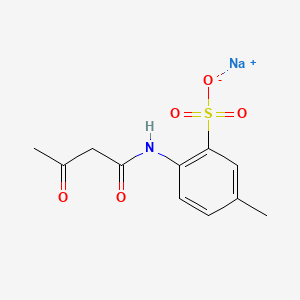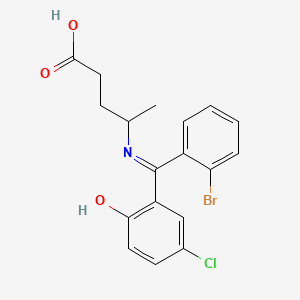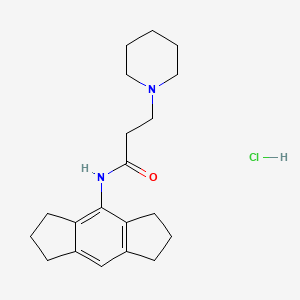
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is a heterocyclic compound with the molecular formula C11H15N3O It is a derivative of pyrimidinone, featuring an aminophenyl group attached to the tetrahydro-2-pyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone typically involves the reaction of 4-aminobenzylamine with tetrahydro-2-pyrimidinone under specific conditions. One common method includes:
Reactants: 4-aminobenzylamine and tetrahydro-2-pyrimidinone.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include methanol or ethanol.
Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
科学的研究の応用
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Thioxopyrimidines: These compounds have a sulfur atom in place of the oxygen in the pyrimidinone ring and exhibit different biological activities.
Pyrimidine-2(1H)-ones: These derivatives have variations in the substituents on the pyrimidinone ring, leading to different chemical and biological properties.
Uniqueness
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is unique due to its specific aminophenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinone derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
34790-78-8 |
|---|---|
分子式 |
C11H15N3O |
分子量 |
205.26 g/mol |
IUPAC名 |
1-[(4-aminophenyl)methyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H15N3O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8,12H2,(H,13,15) |
InChIキー |
AVMALBAKHIHJMN-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)N(C1)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


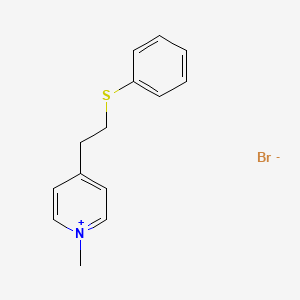
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)

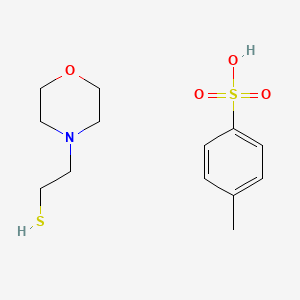
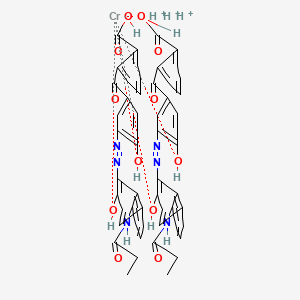
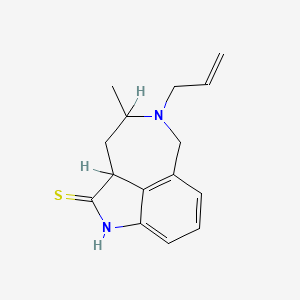
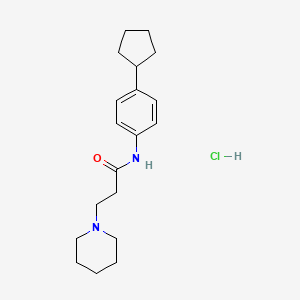
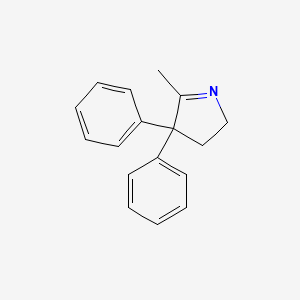
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
